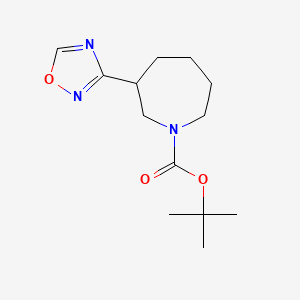

Tert-butyl 3-(1,2,4-oxadiazol-3-YL)azepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate typically involves the formation of the oxadiazole ring followed by the introduction of the azepane and tert-butyl groups. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The azepane ring can be introduced through nucleophilic substitution reactions, and the tert-butyl group is often added via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a drug candidate due to its bioisosteric properties and ability to interact with biological targets.

Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

Chemical Biology: It is used in bioconjugation reactions and as a ligand in various biochemical assays.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides and esters, allowing it to mimic the behavior of these functional groups in biological systems. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

Azepane Derivatives: Compounds containing the azepane ring but with different functional groups.

Tert-butyl Esters: Compounds with the tert-butyl ester functional group but different core structures.

Uniqueness

Tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate is unique due to the combination of the oxadiazole ring, azepane ring, and tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

Tert-butyl 3-(1,2,4-oxadiazol-3-YL)azepane-1-carboxylate, with the CAS number 2940939-18-2, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

The 1,2,4-oxadiazole ring structure present in this compound is known for its diverse biological activities, particularly antimicrobial effects. Several studies have reported that derivatives of the oxadiazole scaffold exhibit notable antibacterial and antifungal properties.

Key Findings

- Antibacterial Activity : Compounds containing the 1,2,4-oxadiazole moiety have been shown to possess significant antibacterial activity against various strains of bacteria. For instance:

- Antifungal Activity : Research indicates that oxadiazole derivatives can also inhibit fungal growth. For example:

- Antitubercular Effects : Some studies have focused on the antitubercular potential of oxadiazole derivatives:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many oxadiazole derivatives act as inhibitors of key enzymes involved in bacterial metabolism. For instance, some studies suggest inhibition of fatty acid biosynthesis pathways by targeting enzymes like enoyl-acyl carrier protein (ACP) reductase .

- Disruption of Cell Membranes : The interaction with bacterial membranes leads to increased permeability and ultimately cell lysis .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Reference |

|---|---|---|

| Antibacterial | Staphylococcus aureus | |

| Antibacterial | Escherichia coli | |

| Antifungal | Candida albicans | |

| Antitubercular | Mycobacterium tuberculosis |

Notable Research

- In a study by Dhumal et al., a series of oxadiazole derivatives were synthesized and tested for their antitubercular activity. The most effective compounds showed promising results in inhibiting both active and dormant forms of M. bovis BCG .

- Another research effort highlighted the synthesis of benzothiazepine derivatives containing an oxadiazole ring, which exhibited broad-spectrum antimicrobial activity superior to conventional antibiotics .

Properties

Molecular Formula |

C13H21N3O3 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)16-7-5-4-6-10(8-16)11-14-9-18-15-11/h9-10H,4-8H2,1-3H3 |

InChI Key |

HVBLPLDVLDKSSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C2=NOC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.